molecular formula C4H9N5 B3378647 2H-Tetrazol-5-amine, 2-propyl- CAS No. 145181-98-2

2H-Tetrazol-5-amine, 2-propyl-

Cat. No.: B3378647
CAS No.: 145181-98-2
M. Wt: 127.15 g/mol
InChI Key: WBHVXTQXNWCMJD-UHFFFAOYSA-N
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Description

2H-Tetrazol-5-amine, 2-propyl- is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties and diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with a propyl group attached to the second nitrogen atom.

Mechanism of Action

Target of Action

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . More research is needed to identify the specific targets of this compound.

Mode of Action

They are converted to an aldehyde derivative, but the reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .

Biochemical Pathways

It’s known that tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This suggests that it may interact with various biochemical pathways.

Pharmacokinetics

The compound is known to be a liquid at normal temperatures , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that some related compounds have shown significant cytotoxic effects . More research is needed to determine the specific effects of this compound.

Action Environment

It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action may be influenced by the chemical environment.

Biological Activity

2H-Tetrazol-5-amine, 2-propyl- is a member of the tetrazole family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of tetrazoles allows them to act as bioisosteres for carboxylic acids, providing potential advantages in drug design and development. This article explores the biological activity of 2H-Tetrazol-5-amine, 2-propyl-, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of 2H-Tetrazol-5-amine, 2-propyl- typically involves multi-step organic reactions that result in the formation of the tetrazole ring. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of 2H-Tetrazol-5-amine, 2-propyl- is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Antagonism: It can block receptor signaling pathways, influencing physiological responses.

Biological Activities

Research has demonstrated several biological activities associated with 2H-Tetrazol-5-amine, 2-propyl-, including:

  • Antihypertensive Activity:
    • A study evaluated derivatives based on tetrazole as angiotensin-II receptor antagonists. Compounds derived from 2H-Tetrazol-5-amine exhibited significant antihypertensive effects compared to standard drugs .
    CompoundIC50 (µM)Activity
    AV210.30 ± 0.21Antihypertensive
    AV910.66 ± 0.52Antihypertensive
  • Antioxidant Activity:
    • The DPPH assay showed that derivatives of this compound exhibited strong free radical scavenging potential, indicating antioxidant properties .
  • Antimicrobial Activity:
    • Various studies have reported that tetrazole derivatives possess antibacterial and antifungal activities. For example, certain analogs showed effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Antihypertensive Derivatives
A series of compounds derived from 2H-Tetrazol-5-amine were synthesized and tested for their ability to lower blood pressure in hypertensive models. The study found that specific structural modifications significantly enhanced antihypertensive effects without crossing the blood-brain barrier .

Case Study 2: Antimicrobial Screening
In another study, a range of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. Results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of 2H-Tetrazol-5-amine, 2-propyl-, can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
4-methyl-N-(2-propyl-tetrazol)Methyl group at position fourModerate antimicrobial
4-ethyl-N-(2-propyl-tetrazol)Ethyl group at position fourEnhanced antihypertensive
5-Amino-2-methyl-tetrazoleAmino group at position fiveAntifungal

Properties

IUPAC Name

2-propyltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVXTQXNWCMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397935
Record name 2H-Tetrazol-5-amine, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145181-98-2
Record name 2H-Tetrazol-5-amine, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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